(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a hydroxy group, and a phenyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the fluorine atoms: This step involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the molecule.
Formation of the enone structure: This can be done through aldol condensation reactions, where the hydroxy group and the enone are introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The enone structure can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity through strong hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar enone structure but without the fluorine atoms and pyrazole ring.
Acetylacetone: Another enone compound used in various chemical reactions and as a ligand in coordination chemistry.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C22H14F8N2O2 |
---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
(Z)-4,4,5,5,6,6,7,7-octafluoro-1-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-1-en-3-one |
InChI |
InChI=1S/C22H14F8N2O2/c23-19(24,17-11-15(31-32-17)13-7-3-1-4-8-13)21(27,28)22(29,30)20(25,26)18(34)12-16(33)14-9-5-2-6-10-14/h1-12,33H,(H,31,32)/b16-12- |
InChI Key |
MQWKDISYPJVELY-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(=O)/C=C(/C3=CC=CC=C3)\O)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(=O)C=C(C3=CC=CC=C3)O)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.